tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate
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Overview
Description
tert-Butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step often involves the reaction of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via chlorosulfonation, where the benzoxazine intermediate is treated with chlorosulfonic acid under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: The benzoxazine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation Products: Oxidized derivatives of the benzoxazine ring.
Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of new drug candidates, particularly in the field of anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound is utilized in the production of advanced polymers and materials. Benzoxazine-based polymers are known for their thermal stability, mechanical strength, and resistance to chemical degradation, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The chlorosulfonyl group is particularly reactive, allowing the compound to interact with a wide range of molecular targets. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-(chlorosulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-2-carboxylate
- tert-Butyl 7-(chlorosulfonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is unique due to its specific benzoxazine ring structure, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and specific chemical reactivity.
Properties
IUPAC Name |
tert-butyl 7-chlorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-13(2,3)20-12(16)15-6-7-19-11-8-9(21(14,17)18)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPRGZUITFAKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955540-74-5 |
Source
|
Record name | tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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